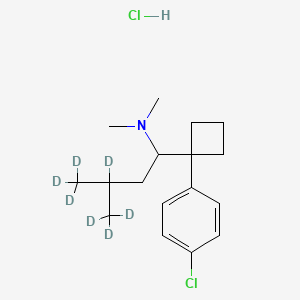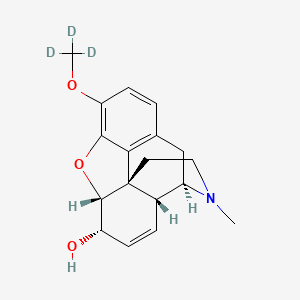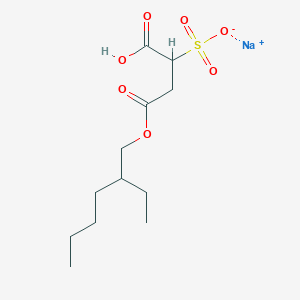
(R)-Chloropheniramine 3,5-Dinitrobenzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Chloropheniramine 3,5-Dinitrobenzoic Acid is a compound that combines the properties of ®-Chloropheniramine, an antihistamine, with 3,5-Dinitrobenzoic Acid, a compound known for its use in various chemical reactions and applications. This combination results in a compound with unique chemical and biological properties that can be utilized in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Chloropheniramine 3,5-Dinitrobenzoic Acid typically involves the nitration of benzoic acid to produce 3,5-Dinitrobenzoic Acid. This is achieved by reacting benzoic acid with a mixture of concentrated sulfuric acid and nitric acid . The resulting 3,5-Dinitrobenzoic Acid is then coupled with ®-Chloropheniramine through a series of chemical reactions involving the formation of an amide bond.
Industrial Production Methods
Industrial production of 3,5-Dinitrobenzoic Acid involves the nitration of benzoic acid using various nitrating agents such as bismuth nitrate, potassium nitrate, cerium ammonium nitrate, and sodium nitrate . The reaction is typically carried out in the presence of a catalyst like alumina sulfuric acid or polyphosphoric acid . The resulting product is then purified and used in further reactions to produce ®-Chloropheniramine 3,5-Dinitrobenzoic Acid.
Analyse Chemischer Reaktionen
Types of Reactions
®-Chloropheniramine 3,5-Dinitrobenzoic Acid undergoes several types of chemical reactions, including:
Oxidation: The nitro groups in 3,5-Dinitrobenzoic Acid can be reduced to amino groups under specific conditions.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The aromatic ring in 3,5-Dinitrobenzoic Acid can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions . Oxidizing agents like potassium permanganate can be used for oxidation reactions . Electrophilic substitution reactions typically require acidic conditions and catalysts like aluminum chloride .
Major Products Formed
The major products formed from these reactions include various derivatives of ®-Chloropheniramine 3,5-Dinitrobenzoic Acid, such as amino derivatives from reduction reactions and substituted aromatic compounds from electrophilic substitution reactions .
Wissenschaftliche Forschungsanwendungen
®-Chloropheniramine 3,5-Dinitrobenzoic Acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antifungal and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications due to its antihistamine properties.
Industry: Utilized in the production of various chemical products and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of ®-Chloropheniramine 3,5-Dinitrobenzoic Acid involves its interaction with specific molecular targets and pathways. The ®-Chloropheniramine component acts as an antihistamine by blocking histamine receptors, thereby preventing allergic reactions . The 3,5-Dinitrobenzoic Acid component may contribute to the compound’s overall biological activity through its interactions with cellular components and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dinitrobenzoic Acid: Known for its use in chemical synthesis and as a corrosion inhibitor.
®-Chloropheniramine: An antihistamine used to treat allergic reactions.
4-Nitrobenzoic Acid: Used similarly to 3,5-Dinitrobenzoic Acid in chemical synthesis.
Uniqueness
®-Chloropheniramine 3,5-Dinitrobenzoic Acid is unique due to its combination of antihistamine and chemical reactivity properties. This dual functionality makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
1180493-26-8 |
|---|---|
Molekularformel |
C23H23ClN4O6 |
Molekulargewicht |
486.9 g/mol |
IUPAC-Name |
(3R)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C16H19ClN2.C7H4N2O6/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h3-9,11,15H,10,12H2,1-2H3;1-3H,(H,10,11)/t15-;/m1./s1 |
InChI-Schlüssel |
JSXNSMMRWKWCFR-XFULWGLBSA-N |
Isomerische SMILES |
CN(C)CC[C@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Kanonische SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(3-Methoxyphenyl)propyl]pyridine](/img/structure/B15295476.png)
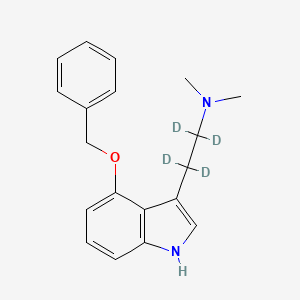
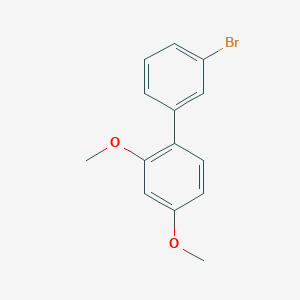
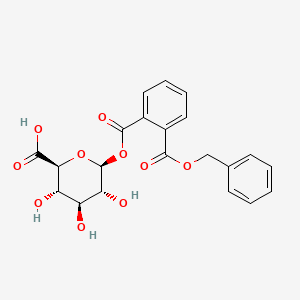
![(2R)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-[(3R)-2-hydroxy-5-oxooxolan-3-yl]pyrrolidine-2-carboxamide](/img/structure/B15295493.png)
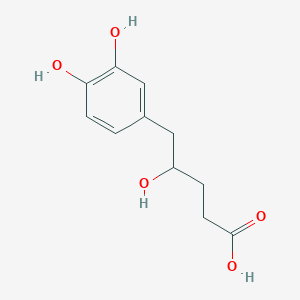
![1-[2-(3-Methoxyphenyl)ethenyl]naphthalene](/img/structure/B15295499.png)
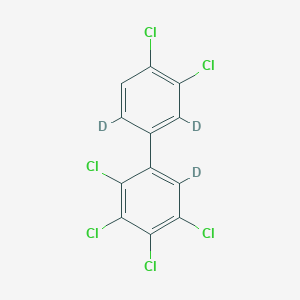
![1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15295516.png)
